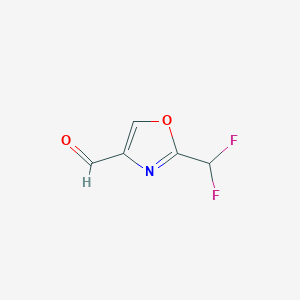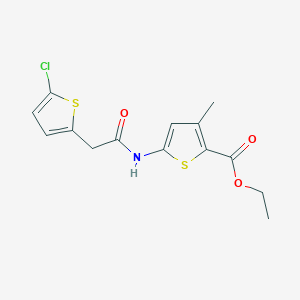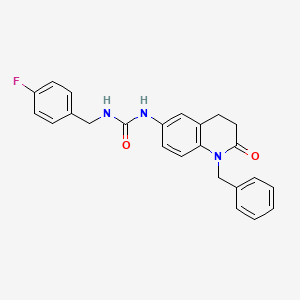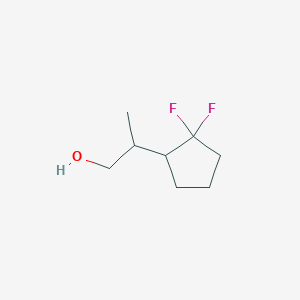
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is a compound that contains a difluoromethyl group. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of organofluorine compounds, such as “2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde”, has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . Flow microreactor synthesis has been used to synthesize organofluorine compounds . The process involves fluorination and fluoroalkylations .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación
Antimicrobial Agents
A study conducted by Bhat et al. (2016) involves the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach. These compounds were evaluated for their antimicrobial activities and showed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The study highlights the potential use of oxazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Synthetic Methodologies
Research by Graham (2010) presents an expedient method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles. This method utilizes the oxidation of an oxazolidine formed from the condensation of serine with an aldehyde, showcasing a novel approach to oxazole synthesis from readily available starting materials, potentially including the synthesis of "2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde" derivatives (Graham, 2010).
Tuberculosis Inhibitory Activity
A study focusing on the synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives by Costa et al. (2006) revealed that the inclusion of difluoromethylene groups in triazole derivatives could significantly enhance their anti-Mycobacterium tuberculosis activity. This suggests that modifications to the "2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde" structure could lead to potent antimycobacterial agents (Costa et al., 2006).
Mecanismo De Acción
While the specific mechanism of action for “2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is not known, related compounds such as Eflornithine, an irreversible ornithine decarboxylase inhibitor, have been studied . Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .
Direcciones Futuras
The field of difluoromethylation has seen recent advances and is of considerable interest in diverse fields of science because of the unique physical and chemical properties of difluoromethyl groups . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research will likely continue to explore new synthetic methods and applications for difluoromethylated compounds .
Propiedades
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4(7)5-8-3(1-9)2-10-5/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCCJOICQIVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)


![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)
![Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2979890.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2979891.png)
![3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979893.png)


![Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate](/img/structure/B2979896.png)

